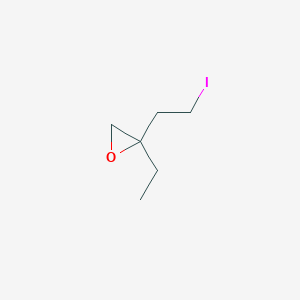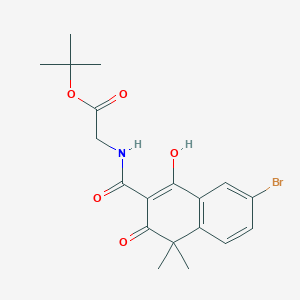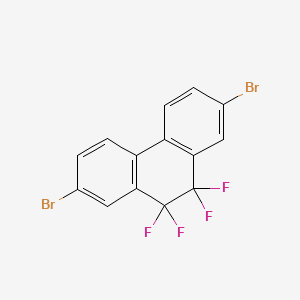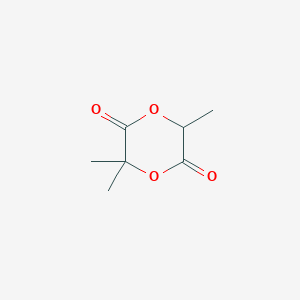
Silylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silylchloride is an inorganic compound with the chemical formula SiCl. It is a colorless, volatile liquid that is used in various industrial and scientific applications. This compound is part of the chlorosilane family and is known for its reactivity and ability to form various silicon-containing compounds.
準備方法
Silylchloride can be synthesized through several methods. One common method involves the direct reaction of silicon with chlorine gas at elevated temperatures. The reaction is typically carried out at temperatures around 600°C: [ \text{Si} + \text{Cl}_2 \rightarrow \text{SiCl}_4 ]
Another method involves the reduction of silicon tetrachloride with hydrogen gas: [ \text{SiCl}_4 + 2\text{H}_2 \rightarrow \text{SiCl}_2 + 2\text{HCl} ]
Industrial production of silicon monochloride often involves the chlorination of silicon-containing materials such as ferrosilicon or silicon carbide. These reactions are carried out in large-scale reactors under controlled conditions to ensure high yields and purity.
化学反応の分析
Silylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form silicon dioxide (SiO2) and chlorine gas: [ \text{SiCl}_2 + \text{O}_2 \rightarrow \text{SiO}_2 + 2\text{Cl}_2 ]
-
Reduction: : this compound can be reduced to elemental silicon using reducing agents such as hydrogen gas: [ \text{SiCl}_2 + 2\text{H}_2 \rightarrow \text{Si} + 2\text{HCl} ]
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles to form different silicon-containing compounds. For example, reaction with water produces silicon dioxide and hydrochloric acid: [ \text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2\text{HCl} ]
科学的研究の応用
Silylchloride has several scientific research applications, particularly in the fields of chemistry, materials science, and nanotechnology. Some notable applications include:
-
Synthesis of Silicon-Based Materials: : this compound is used as a precursor for the synthesis of various silicon-based materials, including silicon nanoparticles, silicon carbide, and silicon nitride. These materials have applications in electronics, optics, and energy storage.
-
Chemical Vapor Deposition (CVD): : this compound is used in chemical vapor deposition processes to produce thin films of silicon and silicon-containing compounds. These films are used in semiconductor devices, solar cells, and protective coatings.
-
Catalysis: : this compound is used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation reactions.
作用機序
The mechanism of action of silicon monochloride involves its ability to react with various chemical species to form silicon-containing compounds. The reactivity of silicon monochloride is primarily due to the presence of the silicon-chlorine bond, which can be readily broken and replaced by other chemical groups. This allows silicon monochloride to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution reactions.
類似化合物との比較
Silylchloride can be compared with other silicon halides, such as silicon tetrachloride (SiCl4), silicon tetrafluoride (SiF4), and silicon tetrabromide (SiBr4). While all these compounds contain silicon-halogen bonds, they differ in their reactivity and applications.
-
Silicon Tetrachloride (SiCl4): : Silicon tetrachloride is a colorless liquid used in the production of high-purity silicon and silica. It is less reactive than silicon monochloride and is commonly used in the semiconductor industry.
-
Silicon Tetrafluoride (SiF4): : Silicon tetrafluoride is a colorless gas used in the production of fluorosilicates and as a reagent in organic synthesis. It is more reactive than silicon monochloride and is used in specialized chemical processes.
-
Silicon Tetrabromide (SiBr4): : Silicon tetrabromide is a colorless liquid used in the synthesis of organosilicon compounds. It is less commonly used than silicon monochloride and has more limited applications.
特性
分子式 |
ClH3Si |
|---|---|
分子量 |
66.56 g/mol |
IUPAC名 |
chlorosilane |
InChI |
InChI=1S/ClH3Si/c1-2/h2H3 |
InChIキー |
KOPOQZFJUQMUML-UHFFFAOYSA-N |
正規SMILES |
[SiH3]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)





![Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
![2(1H)-Pyrimidinimine, 1-[2-(2-bromophenyl)ethyl]-](/img/structure/B8571029.png)
![5-[(3-Methyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571034.png)
![5-[(3-Amino-1,2-benzoxazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571042.png)

